molecular formula C7H4Cl2F2O2S B2875431 4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride CAS No. 1250506-18-3

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride

Cat. No.: B2875431
CAS No.: 1250506-18-3
M. Wt: 261.06
InChI Key: WTDRGOGUSDWYKX-UHFFFAOYSA-N
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Description

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H3Cl2F3O2S. It is a derivative of benzenesulfonyl chloride, featuring both chloro and difluoromethyl substituents. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride can be synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . The reaction typically involves the following steps:

    Starting Material: 2-chloro-α,α,α-trifluorotoluene.

    Reagent: Chlorosulfuric acid.

    Reaction Medium: 65% oleum.

    Conditions: The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products Formed

Scientific Research Applications

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-(difluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is unique due to the presence of both chloro and difluoromethyl substituents, which can impart distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of specialized chemicals .

Biological Activity

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonyl chloride functional group attached to a chlorinated aromatic ring with a difluoromethyl substituent. The presence of both chlorine and difluoromethyl groups enhances its electrophilic character, making it a suitable candidate for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This compound can form covalent bonds with nucleophilic sites in biological macromolecules, such as proteins and enzymes. The interaction often leads to the inhibition of enzyme activity or modulation of receptor functions, which can be beneficial in therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways and cancer progression. For example, studies have shown that sulfonamide derivatives can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound effectively disrupts bacterial cell wall synthesis and protein production pathways .

Case Studies and Research Findings

  • Inflammation and Cancer Research : A study highlighted the potential of sulfonamide derivatives, including this compound, in inhibiting the release of pro-inflammatory cytokines like IL-1β in macrophage cell lines. This suggests a mechanism where the compound may modulate immune responses, offering therapeutic avenues for inflammatory diseases .
  • Antimicrobial Efficacy : In another investigation, compounds structurally related to this compound were tested against multi-drug resistant strains of bacteria. The results indicated that these compounds possess significant antibacterial activity with MIC values comparable to established antibiotics, highlighting their potential in treating resistant infections .

Data Tables

Property Value
Chemical FormulaC7_7H5_5ClF2_2O2_2S
Molecular Weight227.63 g/mol
SolubilitySoluble in organic solvents
Biological TargetsEnzymes (e.g., NLRP3 inflammasome)
MIC against S. aureus15.625 - 62.5 μM
MIC against E. faecalis62.5 - 125 μM

Properties

IUPAC Name

4-chloro-3-(difluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRGOGUSDWYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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